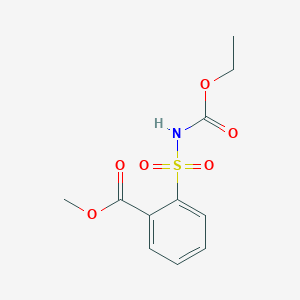

methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(ethoxycarbonylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-3-18-11(14)12-19(15,16)9-7-5-4-6-8(9)10(13)17-2/h4-7H,3H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWHQLKJTKMTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579541 | |

| Record name | Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83404-84-6 | |

| Record name | Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate

This technical guide details the chemical structure, synthesis, and reactivity of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate , a critical intermediate in the synthesis of sulfonylurea herbicides and saccharin derivatives.

Chemical Architecture & Physiochemical Profile[1]

Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate represents a bifunctional aromatic scaffold characterized by an ortho-disposition of a methyl ester and an N-acylated sulfonamide moiety. This specific arrangement creates a "masked" reactive center, widely utilized in agrochemical synthesis (specifically sulfonylureas) and medicinal chemistry as a bioisostere of carboxylic acids.

Structural Identity[2]

-

IUPAC Name: Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate

-

Molecular Formula:

-

Molecular Weight: 287.29 g/mol

-

Core Moiety: Benzene ring substituted at the 1,2-positions (ortho).

-

Position 1: Methyl ester (

). -

Position 2: N-Ethoxycarbonyl sulfonamide (

).

-

Electronic Environment & Intramolecular Dynamics

The molecule exhibits significant intramolecular hydrogen bonding between the sulfonamide proton (

| Property | Value / Description |

| H-Bond Donor | 1 (Sulfonamide NH) |

| H-Bond Acceptor | 6 (Sulfonyl oxygens, Carbonyl oxygens, Ether oxygens) |

| Acidity ( | ~3.8 (Predicted) - Highly acidic due to electron-withdrawing sulfonyl and carbonyl flanking groups. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); limited solubility in water; soluble in aqueous base (with salt formation). |

| Stability | Stable under anhydrous conditions; susceptible to hydrolysis or cyclization (to saccharin) in aqueous base/heat. |

Synthetic Pathways & Mechanistic Insight

The most atom-efficient and industrial-standard synthesis involves the nucleophilic addition of ethanol to 2-methoxycarbonylbenzenesulfonyl isocyanate . This route avoids the use of exogenous bases and generates high-purity product.

Primary Synthesis: The Isocyanate Route

This pathway utilizes the high electrophilicity of the isocyanate carbon. The reaction is typically instantaneous and exothermic.

Reagents:

-

Substrate: Methyl 2-(isocyanatosulfonyl)benzoate (Generated in situ or commercially sourced).

-

Nucleophile: Absolute Ethanol (Anhydrous).

-

Solvent: Dichloromethane (DCM) or Toluene.

Mechanism:

The hydroxyl group of ethanol attacks the central carbon of the isocyanate (

Visualization of Synthesis Pathway

The following diagram illustrates the conversion of the sulfonyl isocyanate to the target carbamate.

Caption: Step-wise formation of the target sulfonylcarbamate from the chlorosulfonyl precursor via the reactive isocyanate intermediate.

Reactivity Profile: The "Ortho Effect"

The utility of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate lies in its reactivity. It serves as a "masked" isocyanate and a precursor to heterocycles.

Cyclization to Saccharin Derivatives

Under basic conditions (e.g., Sodium Methoxide), the molecule undergoes base-catalyzed cyclization. The deprotonated sulfonamide nitrogen attacks the ortho-ester carbonyl, eliminating methanol and closing the ring to form Saccharin (or N-ethoxycarbonyl saccharin, which subsequently hydrolyzes).

Conversion to Sulfonylureas

This molecule can react with amines (R-NH2) to form sulfonylureas. The ethoxy group acts as a leaving group (as ethanol), driven by the formation of the stable urea linkage. This is the core chemistry behind herbicides like Metsulfuron-methyl.

Caption: Divergent reactivity pathways: Base-mediated cyclization vs. nucleophilic substitution to form sulfonylureas.

Experimental Protocol: Synthesis via Isocyanate

Objective: Synthesis of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate from 2-methoxycarbonylbenzenesulfonyl isocyanate.

Safety Prerequisite: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood. Ensure anhydrous conditions.

Materials

-

Precursor: 2-Methoxycarbonylbenzenesulfonyl isocyanate (1.0 eq)

-

Reagent: Ethanol (Absolute, 1.1 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Catalyst: None required (reaction is autocatalytic/spontaneous).

Step-by-Step Methodology

-

Preparation:

-

Charge a flame-dried 3-neck round-bottom flask with anhydrous DCM (10 mL per gram of precursor) under Nitrogen atmosphere.

-

Add 2-Methoxycarbonylbenzenesulfonyl isocyanate (1.0 eq) via syringe. Cool the solution to 0°C using an ice bath.

-

-

Addition:

-

Add Ethanol (1.1 eq) dropwise over 15 minutes.

-

Observation: A mild exotherm will occur. Maintain internal temperature < 10°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 2 hours.

-

Monitoring: Check reaction completion via TLC (SiO2, 50% EtOAc/Hexane) or IR (disappearance of the strong isocyanate peak at ~2240 cm⁻¹).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotary evaporator, 35°C).

-

The product will precipitate as a white solid.

-

-

Purification:

-

Recrystallize the crude solid from a mixture of Toluene/Hexane or minimal hot Ethanol.

-

Filter and dry under high vacuum.

-

Analytical Validation (Expected Data)

-

IR Spectrum:

-

Absence of

stretch (~2240 cm⁻¹). -

Presence of Sulfonamide

(~3250 cm⁻¹). -

Presence of two Carbonyl peaks: Ester (~1730 cm⁻¹) and Carbamate (~1750 cm⁻¹).

-

-

1H NMR (DMSO-d6):

-

1.20 (t, 3H,

-

3.85 (s, 3H,

-

4.10 (q, 2H,

- 7.7-8.1 (m, 4H, Aromatic)

-

12.0 (s, 1H,

-

1.20 (t, 3H,

References

-

Reactivity of Sulfonyl Isocyanates: McFarland, J. W., & Howard, J. B. (1965). The Chemistry of Benzenesulfonyl Isocyanate. The Journal of Organic Chemistry, 30(3), 957-958. Link

-

N-Acyl Sulfonamides as Bioisosteres: Francisco, K. R., et al. (2021).[1] Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.[1][2] Link

- Synthesis of Sulfonylureas: Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. Pesticide Chemistry: Human Welfare and the Environment, Vol 1.

-

General Isocyanate Alcoholysis: Satchell, D. P. N., & Satchell, R. S. (1969). Acylation by Ketens and Isocyanates.[3][4] Chemical Society Reviews. Link

Sources

An In-depth Technical Guide to Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate is a small organic molecule belonging to the class of N-acylated sulfonamides. The core structure consists of a benzoic acid methyl ester with a sulfamoyl group at the ortho (2-position). The nitrogen atom of the sulfonamide is further substituted with an ethoxycarbonyl group.

While a dedicated CAS number for methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate has not been identified in the course of this review, the chemical structure can be confidently inferred from its IUPAC name. For reference, closely related compounds with assigned CAS numbers include:

| Compound Name | CAS Number | Key Difference |

| Methyl 2-(N-(methoxycarbonyl)sulfamoyl)benzoate | 67359-63-1 | N-methoxycarbonyl instead of N-ethoxycarbonyl[1] |

| Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate | 95473-30-6 | N-carbamoyl (urea derivative)[2] |

| Methyl 2-[(ethoxycarbonyl)amino]benzoate | 83846-67-7 | Ethoxycarbonylamino group directly on the benzene ring[3] |

The sulfamoylbenzoate scaffold is a critical component in a variety of therapeutic agents, acting as a key intermediate and pharmacophore.[4] The introduction of an N-ethoxycarbonyl group can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, making it an attractive target for structure-activity relationship (SAR) studies in drug discovery.

Proposed Synthetic Pathway

A plausible and efficient synthesis of methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate can be conceptualized through a two-step process starting from commercially available methyl 2-sulfamoylbenzoate. This approach leverages well-established reactions in organic chemistry.

Step 1: N-Acylation of Methyl 2-sulfamoylbenzoate

The primary sulfonamide of methyl 2-sulfamoylbenzoate can be acylated using ethyl chloroformate in the presence of a suitable base to yield the target compound.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 2-sulfamoylbenzoate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq.).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the ethyl chloroformate.

-

Aprotic Solvent: Dichloromethane and tetrahydrofuran are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.

-

Base: The base is essential to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion that readily attacks the electrophilic carbonyl carbon of ethyl chloroformate.

-

Low Temperature Addition: The dropwise addition of ethyl chloroformate at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Figure 1: Proposed synthetic workflow for methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate.

Physicochemical Properties

The exact physicochemical properties of methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate have not been experimentally determined. However, we can predict its characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C11H13NO6S | Based on the chemical structure. |

| Molecular Weight | 287.29 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar sulfamoylbenzoate derivatives are solids at room temperature. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | The presence of polar functional groups (ester, sulfonamide, carbamate) suggests solubility in polar organic solvents. The overall organic character would limit water solubility. |

| Melting Point | Expected to be in the range of 150-200 °C | Based on the melting point of similar compounds like methyl 2-methoxy-5-sulfamoylbenzoate (175-177 °C).[5] |

| pKa | The sulfonamide proton is expected to be weakly acidic. | The electron-withdrawing nature of the adjacent ethoxycarbonyl and benzoyl groups would increase the acidity of the N-H proton compared to an unsubstituted sulfonamide. |

Potential Applications in Research and Drug Development

Sulfamoylbenzoate derivatives are prevalent in medicinal chemistry due to their diverse biological activities. The title compound, as a member of this class, holds potential in several research areas:

-

Intermediate for Pharmaceutical Synthesis: Sulfamoylbenzoates are key building blocks for a range of active pharmaceutical ingredients (APIs). For instance, methyl 2-methoxy-5-sulfamoylbenzoate is an important intermediate in the synthesis of sulpiride, an antipsychotic drug.[6][7] Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate could serve as a versatile intermediate for the synthesis of more complex drug candidates.

-

Carbonic Anhydrase Inhibition: The primary sulfonamide group is a well-known zinc-binding group that is crucial for the inhibition of carbonic anhydrases (CAs).[8] CAs are implicated in various diseases, including glaucoma, epilepsy, and some cancers. While the sulfonamide in the title compound is acylated, it could be designed as a pro-drug that releases a primary sulfonamide in vivo. Alternatively, the N-acylated sulfonamide itself may exhibit inhibitory activity against specific CA isozymes.

-

Exploration of Novel Biological Targets: The unique combination of a methyl benzoate, a sulfonamide, and an N-ethoxycarbonyl group could lead to interactions with novel biological targets. Its structural similarity to known bioactive molecules suggests potential applications as an anticoagulant, an HCV NS5B polymerase inhibitor, or a therapeutic agent for neurodegenerative diseases.[6][9]

Conclusion

Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate represents a synthetically accessible and medicinally relevant molecule. Although detailed experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis and potential applications by drawing on the established chemistry of its constituent parts. The proposed synthetic route is robust and relies on standard laboratory procedures. The predicted physicochemical properties and potential biological activities make it a compelling target for further investigation by researchers in medicinal chemistry and drug development. The exploration of this and similar N-acylated sulfamoylbenzoates could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

-

PubChem. Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. National Center for Biotechnology Information. [Link]

- Patsnap.

-

Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]

-

Ahmad, N., Tahir, M. N., Shahwar, D., Khan, M. A., & Sana, U. (2009). Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o449. [Link]

-

ResearchGate. Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. [Link]

-

Kawase, T., Nishioka, Y., & Oida, T. (2010). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Oleo Science, 59(4), 191–201. [Link]

-

PubChem. Methyl 2-[(ethoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. [Link]

-

Vaškevičiūtė, K., Zubrienė, A., Baranauskienė, L., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 143. [Link]

-

Pharmaffiliates. Methyl 2-(N-(methoxycarbonyl)sulfamoyl)benzoate. [Link]

-

Organic Chemistry Portal. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]

-

Yogi Enterprise. Methyl 2-Methoxy-5-Sulfamoylbenzoate. [Link]

- Google Patents.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate | C9H10N2O5S | CID 185403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-[(ethoxycarbonyl)amino]benzoate | C11H13NO4 | CID 695047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-Methoxy-5-Sulfamoylbenzoate - Yogi Enterprise [yogienterprise.com]

- 6. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]

- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 8. epublications.vu.lt [epublications.vu.lt]

- 9. exsyncorp.com [exsyncorp.com]

Technical Profile: Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate

This is an in-depth technical guide profiling Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate , a critical intermediate in the synthesis of sulfonylurea herbicides and saccharin derivatives.

Executive Summary

Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate is an activated sulfonyl carbamate used primarily as a "masked isocyanate" in the synthesis of sulfonylurea agrochemicals and pharmaceuticals. By stabilizing the reactive sulfonyl isocyanate moiety as a carbamate, this compound allows for controlled coupling with heterocyclic amines to generate sulfonylurea bridges under mild conditions.

-

Primary Function: Electrophilic intermediate for urea bond formation.

-

Key Property: The ethoxycarbonyl group acts as a leaving group (releasing ethanol) upon nucleophilic attack by amines.

-

Molecular Weight: 287.29 g/mol .

Physicochemical Characterization

Molecular Weight & Formula Analysis

Precise mass calculation is essential for high-resolution mass spectrometry (HRMS) validation and stoichiometric planning.

| Property | Value | Notes |

| Chemical Formula | C₁₁H₁₃NO₆S | |

| Average Molecular Weight | 287.29 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 287.04636 Da | Used for Mass Spectrometry (M+H⁺ = 288.054). |

| Exact Mass | 287.0464 | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S. |

Elemental Mass Contribution:

-

Carbon (11): 132.11 Da (46.0%)

-

Oxygen (6): 96.00 Da (33.4%)

-

Sulfur (1): 32.06 Da (11.2%)

-

Nitrogen (1): 14.01 Da (4.9%)

-

Hydrogen (13): 13.10 Da (4.5%)

Structural Identifiers

-

IUPAC Name: Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate

-

Common Analog: Methyl 2-(methoxycarbonylsulfamoyl)benzoate (CAS: 67359-63-1)

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetone, Acetonitrile). Limited solubility in water and non-polar alkanes.[1]

Synthesis Methodology

The synthesis typically involves the N-acylation of methyl 2-sulfamoylbenzoate with ethyl chloroformate. This reaction requires base catalysis to neutralize the HCl byproduct and drive the substitution.

Reaction Pathway

The sulfonamide nitrogen attacks the electrophilic carbonyl of ethyl chloroformate.

Figure 1: Synthetic pathway for the N-acylation of the sulfonamide precursor.

Experimental Protocol (Standardized)

Objective: Synthesis of 10 mmol batch.

-

Preparation:

-

Dissolve Methyl 2-sulfamoylbenzoate (2.15 g, 10 mmol) in Acetone or Acetonitrile (30 mL).

-

Add Potassium Carbonate (

, anhydrous, 2.07 g, 15 mmol) as the acid scavenger.

-

-

Addition:

-

Cool the mixture to 0–5°C in an ice bath.

-

Add Ethyl Chloroformate (1.14 mL, 12 mmol) dropwise over 15 minutes to control exotherm.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

-

Work-up:

-

Filter off inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.[2]

-

Recrystallize the residue from Ethanol or Toluene to yield the white crystalline product.

-

Applications in Drug & Agrochemical Development

This compound is a versatile building block. Its primary utility lies in its reactivity with amines to form Sulfonylureas .

Mechanism: The "Masked Isocyanate"

Direct use of sulfonyl isocyanates (

Reaction with Amines:

-

Advantages:

-

Avoids handling phosgene or free isocyanates.

-

Reaction proceeds in high yield with simple alcohol byproducts.

-

Used to synthesize herbicides like Tribenuron (using the methoxy analog) and generic sulfonylurea antidiabetics.

-

Pathway Visualization

Figure 2: Conversion of the carbamate intermediate to a biologically active sulfonylurea.

Analytical Validation

To confirm the identity and purity of the synthesized compound, use the following parameters.

Proton NMR (¹H-NMR)

-

Solvent:

or -

Key Signals:

-

~1.2 ppm (Triplet, 3H): Methyl of the ethoxy group (

-

~3.9 ppm (Singlet, 3H): Methyl ester (

-

~4.1 ppm (Quartet, 2H): Methylene of the ethoxy group (

- ~7.6–8.1 ppm (Multiplet, 4H): Aromatic protons of the benzoate ring.

-

~10–12 ppm (Broad Singlet, 1H): Sulfonamide

-

~1.2 ppm (Triplet, 3H): Methyl of the ethoxy group (

Mass Spectrometry

-

Ionization: ESI (Negative mode is often more sensitive for sulfonamides,

). -

Expected Peaks:

-

Positive Mode: 288.05 (

), 310.04 ( -

Fragmentation: Loss of the ethoxycarbonyl group (

) is common.

-

References

-

PubChem. Methyl 2-(methoxycarbonylsulfamoyl)benzoate (Analog Reference). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Preparation of N-Acyl Sulfonamides via Chloroformates. Org.[1][3][4] Syn. Coll. Vol. 2. Available at: [Link]

Sources

Sulfamoyl Benzoate Derivatives in Organic Synthesis: Mechanistic Pathways and Modern Methodologies

Executive Summary

Sulfamoyl benzoate derivatives represent a highly versatile class of organic building blocks, serving as critical pharmacophores in the development of antipsychotics (e.g., Sulpiride), diuretics, and selective inhibitors for targets such as Carbonic Anhydrase IX (CAIX) and cytosolic phospholipase A2α 1[1]. The synthesis of these compounds has historically relied on harsh, multi-step chlorosulfonation pathways. However, modern organic synthesis has pivoted toward more efficient, greener methodologies, including Nucleophilic Aromatic Substitution (SNAr) and transition-metal-free reductive cross-coupling.

This whitepaper provides an in-depth technical analysis of these synthetic routes, detailing the causality behind experimental choices, self-validating protocols, and quantitative yield data to guide researchers in process development and drug discovery.

Mechanistic Pathways: Traditional vs. Modern Approaches

The Traditional Chlorosulfonation Pathway

The conventional synthesis of compounds like methyl 2-methoxy-5-sulfamoylbenzoate typically begins with the electrophilic chlorosulfonation of a benzoic acid derivative (e.g., salicylic acid), followed by amination and esterification [[2]](2].

Mechanistic Causality: Chlorosulfonic acid (

Modern SNAr and Cross-Coupling Methodologies

To circumvent the environmental and safety hazards of chlorosulfonation, modern routes utilize SNAr on activated precursors like methyl 2,4-dihalo-5-sulfamoyl-benzoates 3[3].

Mechanistic Causality: Unlike electrophilic substitution, SNAr is driven by electron-withdrawing groups (EWGs). The sulfamoyl (

Caption: Fig 1: Traditional chlorosulfonation vs. modern SNAr pathways for sulfamoyl benzoate synthesis.

Caption: Fig 2: SNAr mechanism highlighting Meisenheimer complex stabilization by electron-withdrawing groups.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reaction fidelity, preventing downstream failures in multi-step syntheses.

Protocol 1: Industrial Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol represents an optimized traditional route, critical for producing intermediates for antipsychotic drugs like Sulpiride 4[4].

-

Reagent Preparation: Charge a reaction vessel with 2-methoxy-5-chlorosulfonylbenzoic acid (1.0 eq) and a polar solvent (e.g., tetrahydrofuran).

-

Amination: Slowly introduce amino sodium sulfinate or aqueous ammonia.

-

Esterification: Add excess methanol (20-30 eq) serving as both solvent and reactant, followed by catalytic

(0.1-0.2 eq). Heat to reflux for 12-16 hours.-

Self-Validation: Monitor via TLC. The disappearance of the highly polar carboxylic acid baseline spot confirms completion.

-

-

Workup & Neutralization: Concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated

.-

Self-Validation: Continue washing until effervescence (

gas evolution) completely ceases, ensuring all residual

-

-

Purification: Add activated carbon for de-coloring, filter, and concentrate the filtrate to dryness to yield a white crystalline powder (Yield: ~94-96%, Purity: >99% by HPLC) 4[4].

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Thiols

This protocol details the substitution of halogens on methyl 2,4-dihalo-5-sulfamoyl-benzoates to create selective CAIX inhibitors 5[5].

-

Reaction Setup: Dissolve methyl 2,4-dichloro-5-sulfamoyl-benzoate (1.0 eq) in Dimethyl Sulfoxide (DMSO).

-

Nucleophile Activation: Add the corresponding thiol (1.1 eq) and Triethylamine (TEA) (1.5 eq).

-

Execution: Heat the mixture to 60 °C and stir for 24-72 hours.

-

Self-Validation: Monitor via LC-MS. The mass shift corresponding to the loss of chlorine (

Da) and addition of the thiol confirms product formation.

-

-

Workup: Pour the cooled mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Wash the organic layer extensively with brine.

Protocol 3: Nitro-Sulfinate Reductive Cross-Coupling

An advanced transition-metal-free method for synthesizing (hetero)aryl sulfonamides directly from nitroarenes and aryl sulfinates 6[6].

-

Reaction Setup: Combine sodium aryl sulfinate (2.0 eq), nitroarene (1.0 eq), and

(3.5 eq) in DMSO (0.2 M). -

Execution: React in an ultrasonic water bath at 60 °C for 12 hours.

Quantitative Data & Yield Analysis

The table below summarizes the expected yields and optimized conditions for the synthesis of key sulfamoyl benzoate derivatives, highlighting the efficiency of different methodologies.

| Target Compound | Synthetic Methodology | Key Reagents / Catalysts | Conditions | Expected Yield | Purity / Notes |

| Methyl 2-methoxy-5-sulfamoylbenzoate | Amination & Esterification | 40-65 °C, 8-16h | 94.5% - 96.5% | >99.5% (HPLC). Highly scalable industrial route 4[4]. | |

| Methyl 2-halo-4-(organothio)-5-sulfamoyl-benzoates | SNAr (Nucleophilic Substitution) | R-SH, Triethylamine (TEA), DMSO | 60 °C, 24-72h | 60% - 90% | Highly regioselective at the 4-position (para to sulfamoyl) 3[3]. |

| Methyl 4-(N-(1-Methyl-1H-pyrazol-3-yl)sulfamoyl)benzoate | Reductive Cross-Coupling | 60 °C, 12h | ~44% | Transition-metal-free. Requires sonication to prevent gelation [[6]](6]. |

Conclusion

The synthesis of sulfamoyl benzoate derivatives has evolved significantly. While traditional chlorosulfonation remains a staple for industrial scale-up of simple derivatives like methyl 2-methoxy-5-sulfamoylbenzoate 7[7], modern drug discovery relies heavily on SNAr and reductive cross-coupling. By understanding the mechanistic causality—such as the stabilization of the Meisenheimer complex by EWGs or the requirement of sonication to overcome mass-transfer limitations—researchers can design highly efficient, self-validating synthetic workflows that accelerate the development of novel therapeutics.

References

-

Title: Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX Source: NIH (National Institutes of Health) URL: [Link]

-

Title: Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate Source: Patsnap (Eureka) URL: [Link]

-

Title: Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides Source: ACS Publications URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. exsyncorp.com [exsyncorp.com]

The Strategic Deployment of N-Acylated Sulfonamides in Modern Drug Discovery: A Technical Guide

Abstract

The N-acylated sulfonamide moiety has emerged from a niche functional group to a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, serving as a highly effective bioisostere for carboxylic acids, have propelled its integration into a multitude of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-acylated sulfonamide building blocks. We will delve into the fundamental principles governing their utility, explore robust synthetic methodologies, and analyze their strategic application in drug design through illustrative case studies of successful therapeutic agents. This guide is intended to be a practical resource, offering not only theoretical knowledge but also actionable insights and detailed experimental protocols to empower the rational design and synthesis of next-generation therapeutics.

The N-Acylated Sulfonamide Core: A Bioisosteric Powerhouse

The strategic advantage of the N-acylated sulfonamide lies in its remarkable ability to mimic the key properties of a carboxylic acid while offering distinct advantages in terms of metabolic stability and molecular recognition. This bioisosteric relationship is fundamental to its successful application in drug design.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

The N-acylated sulfonamide's utility as a carboxylic acid bioisostere is rooted in its comparable acidity and hydrogen bonding capabilities.[1][3] The electron-withdrawing nature of the adjacent sulfonyl and acyl groups significantly increases the acidity of the N-H proton, resulting in pKa values that closely mirror those of carboxylic acids.[1] This allows for similar ionic interactions with biological targets at physiological pH.

| Property | Carboxylic Acid | N-Acylated Sulfonamide | Rationale and Implications in Drug Design |

| pKa | ~4-5 | ~3.5-5.5[1] | The comparable acidity ensures that N-acylated sulfonamides can engage in similar ionic interactions with target proteins as carboxylic acids, which is often crucial for binding affinity. |

| Hydrogen Bonding | Acts as both H-bond donor (O-H) and acceptor (C=O). Forms cyclic dimers.[4] | Acts as an H-bond donor (N-H) and has multiple H-bond acceptors (two sulfonyl oxygens, one carbonyl oxygen). | The increased number of hydrogen bond acceptors can lead to more extensive and specific interactions with the target protein, potentially enhancing potency and selectivity.[1][5] |

| Lipophilicity (LogP) | Generally lower | Generally higher | The increased lipophilicity can improve membrane permeability and oral bioavailability. However, it needs to be carefully balanced to avoid issues with solubility and off-target effects.[6][7][8][9] |

| Metabolic Stability | Susceptible to phase II metabolism (e.g., glucuronidation). | Generally more resistant to enzymatic degradation and phase II conjugation.[2][10] | Enhanced metabolic stability leads to improved pharmacokinetic profiles, such as longer half-life and reduced clearance, often resulting in a more favorable dosing regimen. |

Diagram 1: Bioisosteric Relationship between Carboxylic Acid and N-Acylated Sulfonamide

Caption: Bioisosteric replacement of a carboxylic acid with an N-acylated sulfonamide.

Synthetic Strategies for N-Acylated Sulfonamide Construction

The synthesis of N-acylated sulfonamides can be achieved through several reliable methods. The choice of a particular synthetic route depends on factors such as the availability of starting materials, desired scale, and the functional group tolerance of the substrates.

Comparative Analysis of Synthetic Methodologies

| Method | Description | Advantages | Disadvantages |

| Classical N-Acylation | The most traditional method involving the reaction of a sulfonamide with an acyl chloride or anhydride in the presence of a base.[3] | Readily available starting materials, straightforward procedure. | Can require harsh conditions, may not be suitable for sensitive substrates, and can lead to side products. |

| Acid-Catalyzed Acylation | Involves the reaction of a sulfonamide with a carboxylic acid or anhydride using a strong acid catalyst. | Can be performed under milder conditions than some classical methods. | Limited to acid-stable substrates. |

| "Sulfo-click" Reaction | A highly efficient reaction between a sulfonyl azide and a thioacid.[3] | Fast reaction times, high yields, mild and often aqueous reaction conditions, and high functional group tolerance.[3] | Requires the synthesis of sulfonyl azide and thioacid precursors. |

| Palladium-Catalyzed Carbonylative Coupling | A modern approach involving the coupling of sulfonyl azides with aryl or heteroaryl partners in the presence of carbon monoxide and a palladium catalyst. | Offers a novel disconnection approach and can be used to introduce the acyl group regioselectively. Good for late-stage functionalization. | Requires specialized equipment for handling carbon monoxide and a palladium catalyst, which can be expensive. |

Detailed Experimental Protocols

This protocol describes a general procedure for the synthesis of an N-acylated sulfonamide using an acyl chloride.

Diagram 2: Workflow for Classical N-Acylation

Caption: A typical experimental workflow for the classical N-acylation of a sulfonamide.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the primary or secondary sulfonamide (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere, add the acyl chloride (1.1 equiv) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting sulfonamide is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated sulfonamide.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting sulfonamide and acyl chloride should be evident in the crude reaction mixture by TLC or LC-MS analysis.

This protocol outlines the highly efficient "sulfo-click" reaction.[3]

Diagram 3: "Sulfo-click" Reaction Mechanism

Caption: Proposed mechanism of the "sulfo-click" reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve the sulfonyl azide (1.0 equiv) and the thioacid (1.1 equiv) in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMF or acetonitrile).

-

Reaction Initiation: Add a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours. Monitor the progress by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the reaction mixture can often be directly purified. Depending on the properties of the product, this may involve extraction, precipitation, or filtration.

-

Purification: If necessary, further purify the product by flash column chromatography.

Self-Validation: The rapid and clean nature of this reaction often results in high purity products. Confirmation of the structure should be performed using standard analytical methods (NMR, MS). The evolution of nitrogen gas is a characteristic of this reaction.

Applications in Drug Discovery: From the Bench to the Bedside

The N-acylated sulfonamide motif is present in a number of FDA-approved drugs, highlighting its therapeutic relevance across a wide range of diseases.

FDA-Approved Drugs Featuring the N-Acylated Sulfonamide Moiety

| Drug Name | Therapeutic Area | Mechanism of Action |

| Celecoxib [11][12] | Anti-inflammatory | Selective COX-2 inhibitor[13][14][15] |

| Darunavir [11] | Antiviral (HIV) | HIV protease inhibitor[5][16] |

| Asunaprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor |

| Paritaprevir | Antiviral (Hepatitis C) | NS3/4A protease inhibitor |

| Grazoprevir [11] | Antiviral (Hepatitis C) | NS3/4A protease inhibitor |

| Venetoclax | Anticancer | BCL-2 inhibitor |

| Tasisulam | Anticancer | Apoptosis inducer |

| Amprenavir [11] | Antiviral (HIV) | HIV protease inhibitor |

| Fosamprenavir [12] | Antiviral (HIV) | Prodrug of amprenavir |

Case Study 1: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of arthritis and pain.[13][14][15][17] Its selectivity for the COX-2 enzyme over COX-1 is a key feature that reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[15]

The N-acylated sulfonamide moiety plays a crucial role in the selective binding of celecoxib to the COX-2 active site. The sulfonamide group interacts with a specific hydrophilic side pocket present in the COX-2 enzyme but absent in COX-1, thereby conferring its selectivity.[13]

Diagram 4: Celecoxib's Interaction with COX-2

Caption: Schematic of Celecoxib binding to the COX-2 active site.

Case Study 2: Darunavir - A Potent HIV Protease Inhibitor

Darunavir (Prezista®) is a second-generation HIV protease inhibitor that is highly effective against both wild-type and drug-resistant strains of the virus.[5][16][18] The N-acylated sulfonamide moiety in darunavir is critical for its potent activity. It forms extensive hydrogen bond interactions with the backbone atoms of the protease active site, contributing significantly to its high binding affinity.[5][19] This robust interaction with the enzyme's backbone makes it less susceptible to resistance mutations that often occur in the side chains of the active site residues.[18]

Future Directions and Conclusion

The N-acylated sulfonamide has firmly established itself as a privileged scaffold in medicinal chemistry. Its versatility, favorable physicochemical properties, and proven track record in approved therapeutics ensure its continued prominence in drug discovery programs. Future research will likely focus on the development of novel synthetic methodologies to further expand the accessible chemical space of N-acylated sulfonamides. Additionally, a deeper understanding of their structure-activity relationships and metabolic fate will continue to guide the design of safer and more effective drugs. The strategic incorporation of this remarkable building block will undoubtedly contribute to the development of innovative therapies for a wide range of human diseases.

References

-

Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.Net. [Link]

-

National Center for Biotechnology Information. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

-

Mahalingam, B., Wang, Y. F., & Harrison, R. W. (2018). Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps. ACS infectious diseases, 4(8), 1245–1253. [Link]

-

Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide. (n.d.). OSTI.GOV. [Link]

-

Celecoxib, a selective cyclooxygenase (COX)‐2 inhibitor bearing the sulfonamide group. (n.d.). ResearchGate. [Link]

-

Ghosh, A. K., & Osswald, H. L. (2009). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Bioorganic & medicinal chemistry, 17(17), 5988–5993. [Link]

-

Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. (n.d.). National Institutes of Health (NIH). [Link]

-

O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. RSC advances, 15(46), 32361–32406. [Link]

-

Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European journal of medicinal chemistry, 218, 113399. [Link]

-

Amador, R., Tahrioui, A., Barreau, M., Lesouhaitier, O., Smietana, M., & Clavé, G. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC medicinal chemistry, 14(8), 1567–1571. [Link]

-

The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation. (n.d.). Frontiers. [Link]

-

Grosser, T., & FitzGerald, G. A. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(10), 749–758. [Link]

-

What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2017). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules (Basel, Switzerland), 22(12), 2235. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 17). ResearchGate. [Link]

-

O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(46), 32361-32406. [Link]

-

Gavrylenko, O. V., Vashchenko, B. V., Naumchyk, V., et al. (2026, January 16). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(2), 481. [Link]

-

List of sulfonamides. (n.d.). Wikipedia. [Link]

-

Carboxylic Acid Structure and Chemistry: Part 1. (n.d.). [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships A. (2022, June 21). Semantic Scholar. [Link]

-

Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. (2026, February 19). ACS Publications. [Link]

-

List of Sulfonamides: Uses, common brands, and safety information. (2022, March 17). SingleCare. [Link]

-

Gavrylenko, O. V., Vashchenko, B. V., Naumchyk, V., et al. (2025, October 24). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

-

N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). RSC Publishing. [Link]

-

Hydrogen Bonding of Carboxylic Acids in Aqueous Solutions—UV Spectroscopy, Viscosity, and Molecular Simulation of Ace. (n.d.). SEDICI. [Link]

-

The lipophilicity parameters of sulfonamide derivatives are ranked by... (n.d.). ResearchGate. [Link]

-

Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024). (2025, April 14). Taylor & Francis. [Link]

-

Stolarczyk, A., Apola, A., & Polański, J. (2021). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Molecules, 26(7), 1888. [Link]

-

8.1: Structure and Properties of Carboxylic Acids. (2021, December 27). Chemistry LibreTexts. [Link]

-

Examples of N-acylsulfonamide-containing drugs. (n.d.). ResearchGate. [Link]

-

an introduction to carboxylic acids. (n.d.). Chemguide. [Link]

Sources

- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. List of sulfonamides - Wikipedia [en.wikipedia.org]

- 12. singlecare.com [singlecare.com]

- 13. news-medical.net [news-medical.net]

- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation [frontiersin.org]

- 19. osti.gov [osti.gov]

Solubility Profile of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate in Organic Solvents: A Framework for Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate in common organic solvents. In the absence of extensive published data for this specific molecule, this paper establishes a predictive analysis based on its structural characteristics and the fundamental principles of solvency. Furthermore, it provides a detailed, field-proven protocol for the experimental determination of thermodynamic equilibrium solubility using the gold-standard shake-flask method, ensuring researchers can generate reliable and reproducible data.

Introduction: The Significance of Solubility

Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate is a complex organic molecule incorporating a methyl ester, an aromatic ring, and an N-acylated sulfonamide group. Such structures are common scaffolds in medicinal chemistry, often serving as intermediates in the synthesis of more complex APIs.[2] The successful progression of any compound through the drug discovery pipeline is fundamentally linked to its solubility. Poor solubility can lead to significant challenges, including:

-

Inconsistent Reaction Kinetics: Difficulty in achieving homogeneous reaction conditions during synthesis.

-

Purification and Isolation Hurdles: Challenges in selecting appropriate solvents for crystallization and chromatography.

-

Unreliable Biological Screening: Low solubility can lead to compound precipitation in in-vitro assays, resulting in inaccurate potency and toxicity data.[1]

-

Formulation and Bioavailability Issues: For a final API, solubility directly impacts its dissolution rate and subsequent absorption in the gastrointestinal tract.[3]

This guide addresses the critical need for a structured approach to characterizing the solubility of novel or under-documented compounds like methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] To predict the solubility of methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate, we must first analyze its structural features.

Table 1: Physicochemical Characteristics of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate

| Property | Value / Feature | Implication for Solubility |

| Molecular Formula | C₁₁H₁₃NO₆S | Indicates a moderately sized molecule with a significant number of heteroatoms. |

| Molecular Weight | 287.29 g/mol | Moderate molecular weight. |

| Key Functional Groups | Methyl Ester, Aromatic Ring, Sulfonamide (N-H), Carbamate (C=O) | These groups provide sites for hydrogen bonding (donor and acceptor) and strong dipole-dipole interactions. |

| Polarity | High | The presence of multiple polar functional groups (S=O, C=O, N-H, C-O) makes the molecule inherently polar. |

| Hydrogen Bond Donor | 1 (from the sulfonamide N-H) | Can interact strongly with hydrogen bond accepting solvents (e.g., ethers, ketones, DMSO). |

| Hydrogen Bond Acceptors | 6 (from the oxygens in the ester, carbamate, and sulfonyl groups) | Can interact strongly with hydrogen bond donating solvents (e.g., alcohols, water). |

Theoretical Solubility in Common Organic Solvents

Based on the physicochemical properties outlined above, a qualitative solubility profile can be predicted. The molecule's polarity and capacity for hydrogen bonding are the dominant drivers of its solubility.

Table 2: Predicted Solubility of Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate in Different Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The molecule's high polarity and hydrogen bonding capability are incompatible with the weak van der Waals forces of non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to High | These solvents have strong dipoles and can act as hydrogen bond acceptors, effectively solvating the polar groups of the molecule. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | The very high polarity and strong hydrogen bond accepting nature of DMF and DMSO make them excellent solvents for polar, multifunctional compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all the polar sites on the molecule. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction, experimental measurement is essential. The saturation shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility.[5] It measures the concentration of a solute in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.

Causality Behind the Method

This protocol is designed to be a self-validating system. The presence of excess solid throughout the experiment ensures that the measured concentration represents the true saturation point.[6] Extended equilibration time (24-72 hours) is critical to allow the system to overcome any kinetic barriers and reach a true thermodynamic equilibrium, especially for complex molecules or those with stable crystal lattices.[7] Temperature control is paramount as solubility is highly temperature-dependent.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of crystalline methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate to a series of glass vials (e.g., 4 mL). "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant, sufficient speed (e.g., 300 RPM) for 24 to 72 hours.[6] A preliminary time-course study can determine the exact time required to reach a stable concentration plateau.

-

-

Sample Processing:

-

After equilibration, allow the vials to rest vertically for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. Crucially, this aliquot must be free of any solid particles.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step removes fine particulates that could falsely elevate the measured concentration.

-

-

Analysis:

-

Prepare a calibration curve of the compound in each respective solvent using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted samples via HPLC-UV to determine the concentration of the dissolved compound.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Average the results from the replicates and report the final solubility in standard units (e.g., mg/mL or µg/mL) along with the standard deviation. The temperature of the experiment must always be reported.[5]

-

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Advanced Considerations: Factors Influencing Measurement

Achieving accurate solubility data requires controlling for several variables that can significantly impact the outcome.

-

Solid-State Properties: The crystalline form (polymorph) of a compound can have a unique solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used (e.g., via XRPD) and to ensure no phase transitions occur during the experiment.[5]

-

Compound Stability: The analyte must be chemically stable in the chosen solvent for the duration of the experiment.[8][9] A preliminary stability test (analyzing the solution at t=0 and t=72h for degradation products) is recommended.

-

Solvent Purity: The purity and grade of the organic solvents used should be high and consistent, as impurities can alter the solvent's polarity and solvating capacity.

Caption: Key Factors Influencing Solubility Measurements.

Conclusion

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. This source could not be fully verified.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. This source could not be fully verified.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

Food and Drug Administration, Taiwan. (n.d.). ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-[(ethoxycarbonyl)amino]benzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 2-(N-(methoxycarbonyl)sulfamoyl)benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2-(aminosulfonyl)benzoate. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

Physicochemical Stability and Reactivity of N-Ethoxycarbonyl Sulfamoyl Derivatives

Executive Summary

N-ethoxycarbonyl sulfamoyl derivatives (

This guide provides a mechanistic analysis of their stability profile, detailing the thermodynamic and kinetic factors governing their degradation. It addresses the three primary stress vectors—hydrolytic (pH-dependent), thermal (dissociation), and nucleophilic (aminolysis)—and provides validated protocols for assessing their stability in drug development pipelines.

Structural Fundamentals & Reactivity Profile

The stability of N-ethoxycarbonyl sulfamoyl derivatives is dictated by the electronic interplay between the sulfonyl group (

Electronic Distribution and Acidity

The sulfonyl group is strongly electron-withdrawing, significantly increasing the acidity of the adjacent

-

Typical pKa:

(in water/organic mixtures). -

Consequence: In physiological conditions (pH 7.4) and basic formulations, these compounds exist predominantly as their resonance-stabilized anions (

).

The Stability Paradox

While the neutral molecule is susceptible to nucleophilic attack, the anionic form is remarkably resistant to hydrolysis. The delocalization of the negative charge across the

Degradation Pathways: A Mechanistic View

The degradation of sulfonylcarbamates is not a singular event but a bifurcation of pathways depending on the energy input and solvent environment.

Pathway A: Thermal Dissociation (The Isocyanate Route)

Under thermal stress (

Pathway B: Hydrolytic Cleavage

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the system for water attack, leading to decarboxylation and the formation of the parent sulfonamide.

-

Basic Hydrolysis: At high pH (

) or high temperatures, the protective anionic repulsion is overcome, leading to saponification of the ester linkage.

Pathway C: Aminolysis (Synthetic Utility)

In the presence of amines, the carbamate acts as a sulfonyl isocyanate equivalent, yielding sulfonylureas . This is the primary synthetic application of these derivatives.

Visualization of Pathways

Figure 1: Mechanistic divergence of N-ethoxycarbonyl sulfonamides under thermal, hydrolytic, and nucleophilic stress.

Stability Data & Kinetic Profiles

The following data summarizes the generalized stability behavior of N-ethoxycarbonyl benzenesulfonamide derivatives.

Table 1: Comparative Stability Profile

| Condition | Dominant Species | Stability Rating | Primary Degradant | Kinetic Order |

| Acid (pH 1.2) | Neutral ( | Low to Moderate | Sulfonamide + | Pseudo-1st Order |

| Neutral (pH 7.0) | Anionic/Neutral Mix | High | Negligible hydrolysis | N/A |

| Mild Base (pH 8-9) | Anionic ( | Very High | Stable (Resonance protected) | N/A |

| Strong Base (pH >12) | Anionic | Moderate | Sulfonamide + Carbonate | 2nd Order ( |

| Thermal (Solid, <60°C) | Neutral | High | None | Zero Order |

| Thermal (Melt/Soln >100°C) | Transition State | Low | Sulfonyl Isocyanate | 1st Order |

Experimental Protocols: Stability Assessment

To validate the stability of a specific derivative, the following self-validating protocols should be employed. These protocols distinguish between simple hydrolysis and the thermal elimination pathway.

Protocol A: Forced Degradation (Hydrolytic)

Objective: Determine pH-rate profile and identifying hydrolytic degradants.

-

Stock Preparation: Dissolve 10 mg of the derivative in 1 mL Acetonitrile (ACN).

-

Buffer Preparation: Prepare 10 mM phosphate/citrate buffers at pH 1.2, 4.5, 7.4, and 10.0.

-

Initiation: Spike 50 µL of stock into 950 µL of each buffer (pre-warmed to 40°C).

-

Sampling:

-

Inject immediately (T=0).

-

Inject at 1h, 4h, 8h, 24h, and 48h.

-

-

Analysis (HPLC-UV/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.

-

Detection: UV at 254 nm (aromatic ring) and MS (ESI+ and ESI-).

-

Critical Check: Monitor for the loss of mass 72 (

) which corresponds to the parent sulfonamide.

-

Protocol B: Thermal Dissociation Assessment

Objective: Confirm the formation of sulfonyl isocyanate (critical for process safety and synthesis optimization).

-

Setup: Place 50 mg of derivative in a sealed headspace vial or a high-pressure NMR tube containing

-toluene. -

Stress: Heat to 110°C.

-

Detection (In-situ):

-

FT-IR: Look for the appearance of the strong Isocyanate band at ~2240 cm⁻¹ .

-

1H-NMR: Monitor the disappearance of the ethyl quartet/triplet and the shift of aromatic protons.

-

-

Quench Experiment: After heating, add 2 equivalents of n-butylamine.

-

Result: If isocyanate was present, N-butyl-N'-sulfonylurea will form instantly.

-

Control: If the starting material was stable, the reaction with amine will be slower (requiring displacement of ethoxide).

-

Stability Workflow Diagram

Figure 2: Decision tree for identifying degradation mechanisms in N-ethoxycarbonyl sulfamoyl derivatives.

Synthesis & Application Insights

When using these derivatives as reagents (e.g., "Burgess-type" reactivity or sulfonylurea synthesis), the stability profile dictates the process parameters.

-

Solvent Selection: Avoid protic solvents (alcohols, water) if high temperatures are required, as they will shift the equilibrium back to the carbamate or hydrolyze the intermediate isocyanate. Use aprotic solvents like Toluene, Xylene, or Chlorobenzene.

-

Catalysis: The reaction with amines (aminolysis) is often slow with the neutral carbamate. Adding a non-nucleophilic base (e.g., DBU, TEA) generates the anion, which is less reactive toward nucleophilic displacement. Therefore, neutral or slightly acidic conditions (or thermal activation) are often preferred to drive the formation of the isocyanate intermediate, which then rapidly captures the amine.

References

-

Mechanisms of Sulfonylurea Synthesis.

-

Hydrolysis of Sulfonamides and Deriv

-

Title: Hydrolysis of a sulfonamide by a novel elimination mechanism.[3]

- Source:Chemical Communic

- Context: Discusses the stability of N-carbonyl sulfonamides and the E1cB elimination pathways in rel

-

-

Thermal Decomposition to Isocyan

- Title: Synthesis of alkanesulfonyl isocyanates by thermolysis of trimethylsilylated sulfonyl carbam

- Source:Journal of Organic Chemistry, 1974.

- Context: Establishes the thermal elimination of alcohol/silyl groups to form sulfonyl isocyan

-

General pKa D

- Title: Equilibrium pKa Table (DMSO/W

- Source:Bordwell pKa Table / Evans pKa Table.

- Context: Reference for the acidity of sulfonamide N-H protons ( ).

Sources

Methodological & Application

Application Notes & Protocols: The Role of N-Acylsulfamoylbenzoates in Synthesis

A Senior Application Scientist's Guide to Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate and its Chemical Profile

Introduction: Defining the Reagent's True Role

In the landscape of organic synthesis, the precise function of a reagent is paramount. This guide addresses the compound methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate . While its name might suggest a role in carbamoylation, a deeper analysis of its structure and the available scientific literature reveals its primary function is not that of a carbamoylating agent. Instead, it belongs to the class of N-acylsulfonamides, which are typically stable compounds that serve as crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical sector.

A carbamoylating agent directly transfers a carbamoyl group to a nucleophile. Common examples include isocyanates, carbamoyl chlorides, and activated carbamates. The N-ethoxycarbonyl group on the sulfonamide nitrogen in our title compound is generally not reactive enough to be transferred in this manner under standard conditions. Its role is more akin to a protecting group or a precursor moiety for further synthetic elaboration.

This document, therefore, serves a dual purpose. First, it will elucidate the synthesis, structure, and established applications of methyl sulfamoylbenzoate derivatives as vital building blocks in medicinal chemistry. Second, it will provide detailed protocols for well-established and reliable carbamoylation methods that researchers should employ when the introduction of a carbamoyl group is the desired transformation.

Part 1: Synthesis and Characterization of N-Acylsulfamoylbenzoates

The core structure of methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate is a methyl sulfamoylbenzoate scaffold. These compounds are valuable intermediates in the synthesis of various therapeutic agents, including diuretics, anticoagulants, and inhibitors for neurological disorders.[1] Their synthesis has evolved from traditional multi-step, hazardous processes to more streamlined methods.[2]

The traditional route often involves the chlorosulfonation of a benzoic acid derivative, followed by amination, which uses highly corrosive reagents like chlorosulfonic acid.[2] Modern approaches aim to improve efficiency and safety. For instance, a one-pot synthesis of methyl 2-methoxy-5-sulfamoylbenzoate has been developed starting from 2-methoxy-5-chloromethyl benzoate and sodium aminosulfinate, offering a shorter process with higher yields and better environmental performance.[3][4][5][6]

The N-ethoxycarbonyl group can be installed by reacting the parent sulfonamide with ethyl chloroformate under basic conditions. The resulting N-acylsulfonamide structure is characterized by a distorted tetrahedral geometry around the sulfur atom, as observed in crystal structures of similar compounds.[7][8]

General Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of the title compound, starting from a suitable benzoic acid derivative.

Caption: Conceptual workflow for the synthesis of the title compound.

Part 2: Established Applications as Pharmaceutical Intermediates

The true value of the sulfamoylbenzoate scaffold lies in its widespread use as a precursor for pharmacologically active molecules. The sulfonamide group is a well-known pharmacophore that targets specific enzymes, and its derivatives have shown significant therapeutic potential.

| Therapeutic Area | Target / Application | Example Compound Class | Reference |

| Oncology | Carbonic Anhydrase IX (CAIX) Inhibitors | Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | [9] |

| Neuropsychiatry | Antipsychotic Drugs | Intermediates for Sulpiride and Levosulpiride | [2][3][5] |

| Infectious Disease | HCV NS5B Polymerase Inhibitors | Sulfonamide-based APIs | [1] |

| Cardiovascular | Anticoagulants, Diuretics | Sulfonamide-based APIs | [1] |

| Neurology | Treatment of Neurodegenerative Diseases | Precursors for specific inhibitors | [1] |

As shown, these intermediates are instrumental in developing drugs for a range of conditions. For example, specific methyl 5-sulfamoyl-benzoates have been designed and synthesized as highly potent and selective inhibitors of carbonic anhydrase IX, a protein associated with tumor growth, making them promising candidates for anticancer therapies.[9]

Part 3: Verified Protocols for Carbamoylation Reactions

For researchers whose goal is carbamoylation, utilizing established and direct methods is crucial for efficiency and yield. Below are two field-proven protocols for this transformation.

Protocol 1: One-Pot Carbamoylation of Amines via In Situ Carbamoyl Chloride Formation

This method avoids the isolation of sensitive carbamoyl chloride intermediates and is broadly applicable to a range of amines.[10]

Rationale: Triphosgene, a stable solid, serves as a safe source of phosgene. It reacts with a tertiary amine (like triethylamine) and the substrate amine to form a carbamoyl chloride in situ. This electrophilic intermediate is immediately trapped by a nucleophile (an alcohol or a second amine) to yield the desired carbamate or urea.

Materials:

-

Substrate Amine (1.0 eq)

-

Triphosgene (0.4 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Nucleophile (Alcohol or Amine, 1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer, round-bottom flask, ice bath, and nitrogen atmosphere setup.

Step-by-Step Methodology:

-

Dissolve the substrate amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add triphosgene (0.4 eq) to the stirred solution.

-

Slowly add TEA (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of the nucleophile (1.1 eq) and TEA (1.1 eq) in anhydrous DCM.

-

Add the nucleophile solution to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sources

- 1. exsyncorp.com [exsyncorp.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]

- 7. Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epublications.vu.lt [epublications.vu.lt]

- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

Application Note: De Novo Preparation of N-Ethoxycarbonyl Saccharin from Sulfamoyl Benzoates

Strategic Rationale & Chemical Context

The benzisothiazole 1,1-dioxide (saccharin) scaffold is a privileged pharmacophore, widely utilized in medicinal chemistry as a potent zinc-binding group (ZBG) for targeting tumor-associated carbonic anhydrase (CA) isoforms[1]. While N-ethoxycarbonyl saccharin (ethyl 3-oxo-1,2-benzisothiazole-2(3H)-carboxylate 1,1-dioxide) can be synthesized by the direct acylation of commercially available saccharin[2], this approach fails when researchers need to develop highly functionalized, non-commercial saccharin derivatives.

To bypass this limitation, this application note details a de novo construction method starting from substituted sulfamoyl benzoates. By employing a one-pot acylation and intramolecular cyclization strategy, researchers can modularly build the N-ethoxycarbonyl saccharin core from readily accessible anthranilic acid precursors. This intermediate is highly valuable, serving as a highly reactive acylating agent and a direct precursor for biologically active arylsulfonylureas[2].

Mechanistic Principles: The Causality of Cyclization

The success of this one-pot protocol relies on precise

-

N-Acylation &

Shift : The primary sulfonamide group of methyl 2-sulfamoylbenzoate has a -